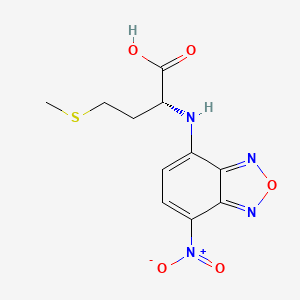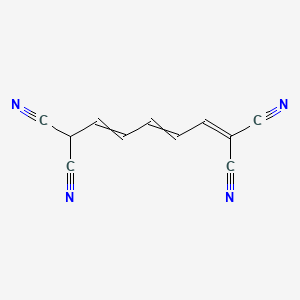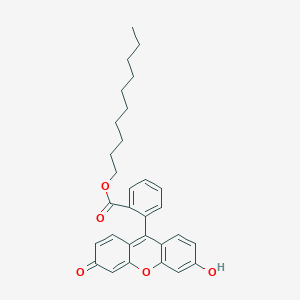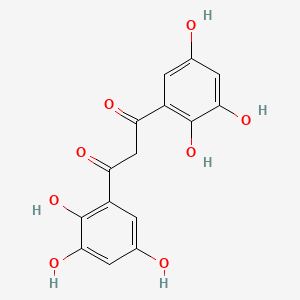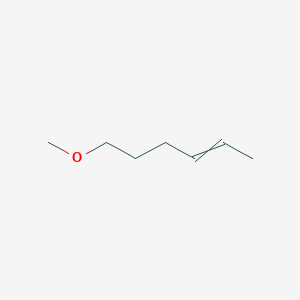
2,6-Diphenoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
2,6-Diphenoxybenzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance poly(aryl ether ketone)s, which are known for their thermal stability and mechanical properties.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies:
作用机制
The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .
相似化合物的比较
2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2,6-diphenoxybenzonitrile, known for its herbicidal properties.
Benzonitrile: A simpler aromatic nitrile used as a solvent and precursor in organic synthesis.
Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.
属性
CAS 编号 |
159914-21-3 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC 名称 |
2,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H |
InChI 键 |
WNIXQRKSGAVKHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
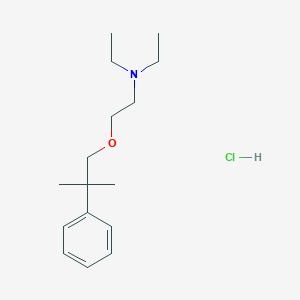


![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
